
5-(3-Iodophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Iodophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole, commonly known as IPOP, is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential applications in drug discovery. This molecule has a unique structure that makes it an attractive candidate for developing new drugs. In
Mechanism Of Action
The exact mechanism of action of IPOP is not fully understood. However, it has been suggested that IPOP may act by inhibiting enzymes that are involved in the biosynthesis of important biomolecules such as nucleic acids and proteins. This inhibition can cause cell death and lead to the suppression of various biological processes.
Biochemical And Physiological Effects
Studies have shown that IPOP can cause changes in the biochemical and physiological processes of cells. It has been reported to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the transmission of nerve impulses. IPOP has also been shown to modulate the levels of neurotransmitters such as dopamine and serotonin, which play a key role in regulating mood and behavior.
Advantages And Limitations For Lab Experiments
One of the main advantages of using IPOP in lab experiments is its unique structure, which makes it an attractive candidate for developing new drugs. However, IPOP has some limitations in lab experiments. It is a highly reactive compound and requires careful handling to avoid decomposition. Additionally, the synthesis of IPOP is a complex process that requires specialized equipment and expertise.
Future Directions
There are several future directions for research on IPOP. One possible direction is to explore its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and epilepsy. Another possible direction is to investigate the structure-activity relationship of IPOP to identify more potent and selective compounds. Additionally, the development of new synthetic methods for IPOP could lead to more efficient and cost-effective production of this compound.
Conclusion:
In conclusion, IPOP is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential applications in drug discovery. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of IPOP have been discussed in this paper. Further research on IPOP could lead to the development of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of IPOP involves the reaction of 3-iodobenzoic acid with 4-methylphenylhydrazine to form 5-(3-iodophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole. This reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride. The purity of IPOP can be improved by recrystallization using a suitable solvent.
Scientific Research Applications
IPOP has been extensively studied for its potential applications in drug discovery. It has been reported to exhibit a wide range of biological activities such as antimicrobial, anti-inflammatory, antitumor, and anticonvulsant activities. IPOP has also been shown to inhibit the growth of cancer cells and induce apoptosis. These properties make IPOP a promising candidate for developing new drugs for the treatment of various diseases.
properties
CAS RN |
6218-74-2 |
|---|---|
Product Name |
5-(3-Iodophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
Molecular Formula |
C15H11IN2O |
Molecular Weight |
362.16 g/mol |
IUPAC Name |
5-(3-iodophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H11IN2O/c1-10-5-7-11(8-6-10)14-17-15(19-18-14)12-3-2-4-13(16)9-12/h2-9H,1H3 |
InChI Key |
UMAKDYLCOFGWDH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)I |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




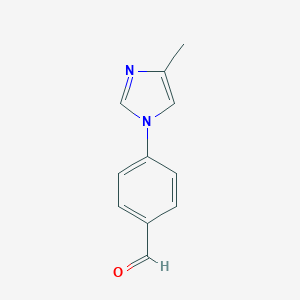
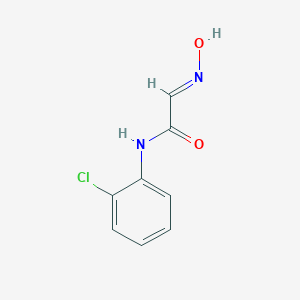
![2-[(3-Chlorobenzyl)oxy]benzoic acid](/img/structure/B187650.png)

![5-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B187653.png)
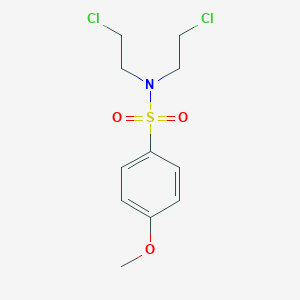
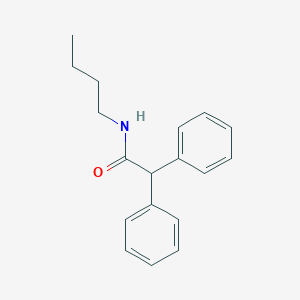
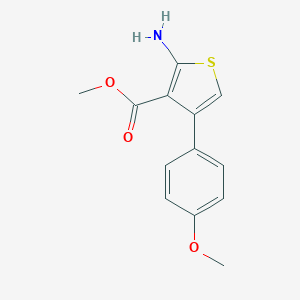
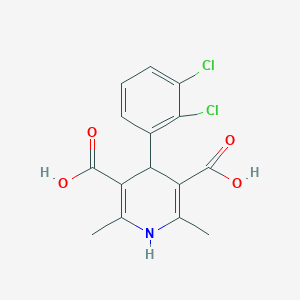
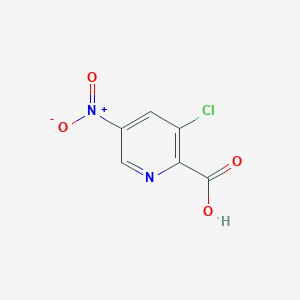
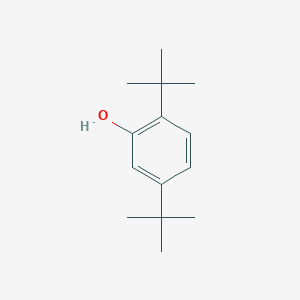
![N-[(2-fluorophenyl)carbamothioyl]-2-iodobenzamide](/img/structure/B187668.png)
![3-butoxy-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B187670.png)